silane CAS No. 54045-44-2](/img/structure/B14630402.png)
[(4-Bromophenyl)selanyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)selanylsilane is an organoselenium compound that features a bromophenyl group attached to a selanyl (selenium) atom, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)selanylsilane can be synthesized through a palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . This reaction typically involves the use of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Bromophenyl)selanylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)selanylsilane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromophenyl)selanylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an intermediate in the production of organic light-emitting diodes (OLEDs
Propriétés
Numéro CAS |
54045-44-2 |
|---|---|
Formule moléculaire |
C9H13BrSeSi |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
(4-bromophenyl)selanyl-trimethylsilane |
InChI |
InChI=1S/C9H13BrSeSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clé InChI |
MJEJZLGSORDWKJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Se]C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


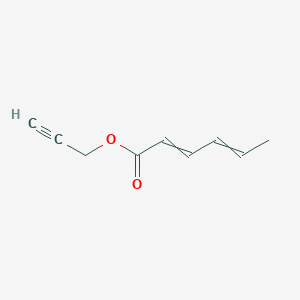
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)

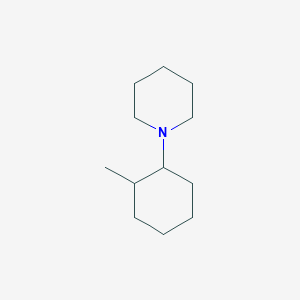
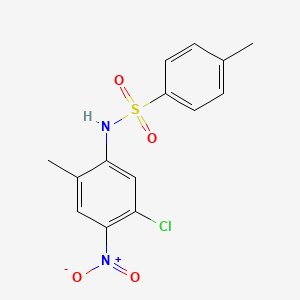


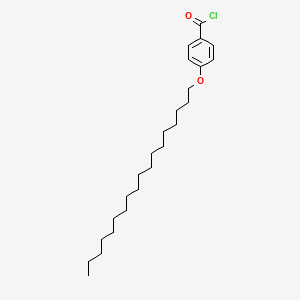
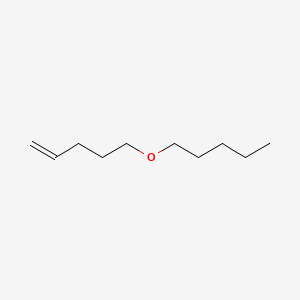
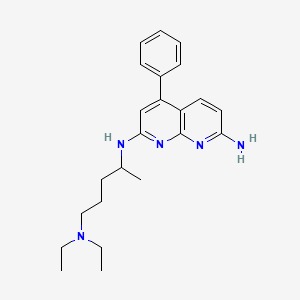
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
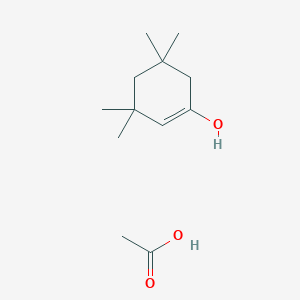

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
